molecular formula C6H5BrN2O4S B12064973 3-Bromo-4-nitrobenzene-1-sulfonamide

3-Bromo-4-nitrobenzene-1-sulfonamide

Cat. No.: B12064973
M. Wt: 281.09 g/mol
InChI Key: IAXNNFNACDYCSC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Contextualization within Halogenated and Nitro-Substituted Benzene (B151609) Sulfonamide Chemistry

3-Bromo-4-nitrobenzene-1-sulfonamide is a member of the broader class of halogenated and nitro-substituted benzene sulfonamides. This classification is significant due to the profound influence that halogen and nitro functional groups have on the chemical properties and reactivity of the benzene ring and the sulfonamide moiety.

The presence of a bromine atom and a nitro group, both of which are electron-withdrawing, significantly deactivates the benzene ring towards electrophilic substitution. The positions of these substituents are crucial; the bromine at position 3 and the nitro group at position 4 create a specific electronic environment that dictates the molecule's reactivity and potential interaction with biological targets. The increased antibacterial activity of sulfonamides upon substitution with electron-withdrawing groups like the nitro group has been noted in research. nih.gov

The sulfonamide functional group (-SO₂NH₂) itself is a cornerstone of many pharmacologically active molecules. nih.gov Its ability to act as a hydrogen bond donor and acceptor, coupled with its structural resemblance to p-aminobenzoic acid (PABA), an essential nutrient for bacteria, forms the basis of the antibacterial action of sulfa drugs. nih.gov The chemistry of halogenated and nitro-substituted benzene sulfonamides is a rich field, with research exploring how different substitution patterns influence properties such as acidity, solubility, and biological activity.

Historical Perspective on Sulfonamide Research in Academic Domains

The journey of sulfonamide research began in the early 20th century with the groundbreaking work of Gerhard Domagk. In 1935, Domagk discovered the antibacterial properties of Prontosil, a sulfonamide-containing dye. bldpharm.com This discovery, which earned him the Nobel Prize in Physiology or Medicine in 1939, ushered in the era of chemotherapy and provided the first effective treatments against many bacterial infections. bldpharm.comresearchgate.net

Subsequent research revealed that Prontosil was a prodrug, metabolized in the body to the active compound sulfanilamide. nih.gov This finding sparked a wave of synthetic efforts to create new sulfonamide derivatives with improved efficacy and broader spectrum of activity. Thousands of sulfonamide-based compounds have been synthesized and studied, leading to the development of drugs for a wide range of conditions beyond bacterial infections, including diuretics, antidiabetic agents, and anticonvulsants. nih.gov The fundamental principles of structure-activity relationships established during this period continue to guide modern drug discovery.

Significance of this compound within Contemporary Organic and Medicinal Chemistry Research

While direct and extensive research specifically on this compound is not widely published, its significance can be inferred from its role as a potential intermediate and building block in organic and medicinal chemistry. The synthesis of this compound would likely start from its corresponding sulfonyl chloride, 3-bromo-4-nitrobenzene-1-sulfonyl chloride. uni.luscbt.com This precursor is a reactive molecule that can be used to introduce the 3-bromo-4-nitrophenylsulfonyl moiety into various other molecules.

The presence of the bromine atom provides a handle for further chemical modifications through cross-coupling reactions, allowing for the construction of more complex molecular architectures. The nitro group can be reduced to an amino group, which can then be further functionalized, opening up avenues for creating diverse libraries of compounds for screening in drug discovery programs. For instance, a patent for N-substituted 4(or 3)-nitrobenzene sulfonamides highlights their potential as Class III anti-arrhythmic agents. google.com

Overview of Current Academic Research Focus Areas for the Compound

Given the limited direct research on this compound, the current academic focus can be understood by examining research on closely related structures. The primary areas of interest for compounds of this class include:

Novel Synthesis and Methodology: Developing efficient and selective methods for the synthesis of polysubstituted benzene sulfonamides remains an active area of research. This includes exploring new catalysts and reaction conditions for the introduction of functional groups onto the benzene ring.

Medicinal Chemistry Applications: Researchers are actively investigating halogenated and nitro-substituted benzene sulfonamides as potential therapeutic agents. This includes their evaluation as anticancer, antibacterial, antiviral, and anti-inflammatory agents. The sulfonamide moiety is a key pharmacophore in the design of enzyme inhibitors, and the specific substitution pattern of this compound could offer unique binding interactions with target proteins.

Materials Science: The unique electronic properties conferred by the bromo and nitro substituents may make such compounds interesting for applications in materials science, for example, in the development of novel dyes or electronic materials.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H5BrN2O4S

Molecular Weight

281.09 g/mol

IUPAC Name

3-bromo-4-nitrobenzenesulfonamide

InChI

InChI=1S/C6H5BrN2O4S/c7-5-3-4(14(8,12)13)1-2-6(5)9(10)11/h1-3H,(H2,8,12,13)

InChI Key

IAXNNFNACDYCSC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1S(=O)(=O)N)Br)[N+](=O)[O-]

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of 3 Bromo 4 Nitrobenzene 1 Sulfonamide

Established Synthetic Routes to 3-Bromo-4-nitrobenzene-1-sulfonamide

The traditional synthesis of this compound typically involves a multi-step process, leveraging classical aromatic substitution reactions. The specific sequence of these reactions is crucial to ensure the correct regiochemical outcome due to the directing effects of the substituents.

One logical synthetic approach commences with a brominated benzene (B151609) derivative, followed by nitration. A plausible precursor for this route is 3-bromobenzenesulfonamide (B181283). The synthesis would proceed through the nitration of this starting material. The bromine atom is an ortho-, para-director, while the sulfonamide group is a meta-director. In this case, the directing effects of the two groups would work in concert to favor the introduction of the nitro group at the C4 position, which is para to the bromine and meta to the sulfonamide group.

The nitration is typically carried out using a mixture of concentrated nitric acid and concentrated sulfuric acid. The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent. researchgate.netorganic-chemistry.org The reaction temperature must be carefully controlled to prevent over-nitration and the formation of byproducts. organic-chemistry.org

A general representation of this synthetic step is as follows:

Reaction of 3-bromobenzenesulfonamide with a nitrating mixture (HNO₃/H₂SO₄) to yield this compound.

An alternative strategy begins with a nitro-substituted aromatic compound, such as 1-bromo-2-nitrobenzene (B46134). This approach involves the introduction of the sulfonyl group, which can be achieved through sulfonation or sulfochlorination, followed by amidation.

Direct sulfonation of 1-bromo-2-nitrobenzene with fuming sulfuric acid (oleum) would introduce a sulfonic acid group onto the ring. However, the directing effects of the bromo (ortho-, para-directing) and nitro (meta-directing) groups would likely lead to a mixture of isomers, making this a less favorable route for achieving the desired 3-bromo-4-nitro substitution pattern on the final sulfonamide.

A more controlled method involves the sulfochlorination of nitrobenzene (B124822) to produce 3-nitrobenzenesulfonyl chloride. researchgate.netorgsyn.org This reaction is typically performed by treating nitrobenzene with an excess of chlorosulfonic acid at elevated temperatures. researchgate.netorgsyn.org The resulting 3-nitrobenzenesulfonyl chloride can then be subjected to bromination. The nitro and sulfonyl chloride groups are both meta-directors, which would direct the incoming bromine atom to the C5 position, not the desired C3 position relative to the sulfonamide.

Therefore, a more viable approach starts with the bromination of nitrobenzene to yield m-bromonitrobenzene. mdpi.com This is followed by sulfochlorination. The nitro group at C3 and the bromine at C1 would direct the sulfonyl chloride group to the C4 or C6 position. Subsequent amidation of the resulting sulfonyl chloride with ammonia (B1221849) would yield the sulfonamide.

A highly practical and common method for the synthesis of sulfonamides involves the reaction of a sulfonyl chloride with an amine. nie.edu.sg In the context of this compound, the key intermediate would be 3-bromo-4-nitrobenzene-1-sulfonyl chloride. This intermediate can be prepared and then reacted with ammonia or an ammonia equivalent to form the desired sulfonamide.

The synthesis of 3-bromo-4-nitrobenzene-1-sulfonyl chloride can be envisioned through the chlorosulfonation of 1-bromo-2-nitrobenzene. The reaction of 1-bromo-2-nitrobenzene with chlorosulfonic acid, often in the presence of a catalyst or with heating, would introduce the -SO₂Cl group. The regioselectivity of this reaction is critical. The final step is the amidation of the sulfonyl chloride. This is typically achieved by reacting the sulfonyl chloride with aqueous or anhydrous ammonia. The high reactivity of the sulfonyl chloride allows for a facile reaction with the nucleophilic ammonia to form the stable sulfonamide linkage.

The existence of commercially available "3-bromo-4-nitrobenzene-1-sulfonyl chloride" suggests that this is a viable and utilized synthetic intermediate. mdpi.com

Advanced Catalytic Approaches in this compound Synthesis

Modern synthetic chemistry has seen a surge in the development of catalytic methods to form C-N and C-S bonds, offering milder reaction conditions and broader substrate scopes compared to traditional methods. These advanced techniques are highly applicable to both the synthesis and derivatization of this compound.

Copper-catalyzed reactions have emerged as powerful tools for the construction of N-arylsulfonamides. These methods often proceed under milder conditions than traditional approaches and exhibit good functional group tolerance. One such strategy involves the coupling of sulfonamides with aryl halides. researchgate.netvu.nl In the context of derivatizing this compound, the bromine atom can be substituted in a copper-catalyzed N-arylation reaction with various amines or other sulfonamides.

A representative example of a copper-catalyzed N-arylation of a sulfonamide with an aryl bromide is presented in the table below. While this specific example does not use this compound as a substrate, it illustrates the general conditions that could be adapted for its derivatization.

Table 1: Representative Copper-Catalyzed N-Arylation of a Sulfonamide with an Aryl Bromide vu.nl
EntryAryl BromideSulfonamideCatalystBaseSolventTemperature (°C)Yield (%)
1BromobenzeneMethanesulfonamideCuIK₃PO₄DMF13567
2BromobenzeneMethanesulfonamideCuBrK₃PO₄DMF13565
3BromobenzeneMethanesulfonamideCu₂OK₃PO₄DMF13566
4BromobenzeneMethanesulfonamideCuICs₂CO₃DMF13576

Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile methods for forming carbon-carbon and carbon-heteroatom bonds. The bromine atom in this compound makes it an excellent substrate for a variety of palladium-catalyzed transformations, such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination reactions. These reactions allow for the introduction of a wide range of substituents at the C3 position, providing access to a diverse library of derivatives.

The Suzuki-Miyaura coupling, for instance, would involve the reaction of this compound with an organoboron reagent in the presence of a palladium catalyst and a base. organic-chemistry.org This would result in the formation of a new carbon-carbon bond, replacing the bromine atom with an aryl, heteroaryl, or alkyl group.

The table below provides representative conditions for a palladium-catalyzed Suzuki-Miyaura coupling of an aryl bromide with phenylboronic acid. These conditions could be adapted for the derivatization of this compound.

Table 2: Representative Palladium-Catalyzed Suzuki-Miyaura Coupling of an Aryl Bromide
EntryAryl HalideBoronic AcidCatalyst (mol%)BaseSolventTemperature (°C)Time (h)Conversion (%)
1BromobenzenePhenylboronic Acid0.1K₂CO₃H₂O/Toluene100397
24-BromoanisolePhenylboronic Acid0.1K₂CO₃H₂O/Toluene100399
34-BromotoluenePhenylboronic Acid0.1K₂CO₃H₂O/Toluene100398
41-Bromo-4-nitrobenzenePhenylboronic Acid0.1K₂CO₃H₂O/Toluene100399

Functional Group Interconversions on this compound

The strategic modification of the functional groups on the this compound core is crucial for its application in medicinal chemistry and materials science. Key transformations include reactions at the sulfonamide nitrogen, substitution of the bromo group, and reduction of the nitro functionality.

The sulfonamide (-SO₂NH₂) moiety is a critical site for derivatization. The acidic nature of the sulfonamide protons allows for deprotonation followed by reaction with electrophiles, primarily through alkylation and acylation, to generate a library of N-substituted derivatives.

Alkylation: The nitrogen atom of the sulfonamide can be alkylated using various alkylating agents, typically after being deprotonated by a suitable base. nih.gov This reaction is fundamental for introducing diverse alkyl chains, which can modulate the compound's physicochemical properties. Catalytic methods, often employing transition metals like manganese or copper, have been developed to facilitate this transformation using alcohols as green alkylating reagents. acs.org These methods are often tolerant of other functional groups, including nitro and bromo substituents. organic-chemistry.org For instance, the reaction of a sulfonamide with an alkyl bromide in the presence of a base like lithium hydride (LiH) in a polar aprotic solvent such as dimethylformamide (DMF) is a common strategy. nih.gov

Acylation: Acylation of the sulfonamide nitrogen introduces an acyl group, forming an N-acylsulfonamide. This transformation can be achieved using acylating agents like acyl chlorides or anhydrides under basic conditions. These derivatives are valuable intermediates; for example, they can be part of more complex molecular scaffolds and can be used to temporarily protect the sulfonamide nitrogen.

Reaction TypeReagents & ConditionsProduct TypeKey FeaturesReference
N-AlkylationAlkyl halide (e.g., R-Br), Base (e.g., LiH, K₂CO₃), Solvent (e.g., DMF)N-Alkyl-3-bromo-4-nitrobenzene-1-sulfonamideVersatile method for introducing various alkyl groups. nih.gov nih.gov
Catalytic N-AlkylationAlcohol (e.g., R-CH₂OH), Mn(I) or Cu(I) catalyst, HeatN-Alkyl-3-bromo-4-nitrobenzene-1-sulfonamideUtilizes alcohols as "green" alkylating agents via a borrowing hydrogen mechanism. acs.org acs.org
N-AcylationAcyl chloride (e.g., R-COCl) or Anhydride, Base (e.g., Pyridine, Et₃N)N-Acyl-3-bromo-4-nitrobenzene-1-sulfonamideForms stable N-acylsulfonamides, useful for creating diverse chemical libraries.

The bromine atom on the aromatic ring is susceptible to replacement via nucleophilic aromatic substitution (SₙAr). This reactivity is significantly enhanced by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. masterorganicchemistry.com In this compound, the nitro group is in the para position, and the sulfonamide group is in the ortho position relative to the bromine atom. Both are powerful electron-withdrawing groups that stabilize the negatively charged intermediate (Meisenheimer complex), thereby facilitating the substitution reaction. masterorganicchemistry.comstackexchange.com

The reaction proceeds via a two-step addition-elimination mechanism. stackexchange.com First, a nucleophile attacks the carbon atom bearing the bromine, forming a resonance-stabilized carbanionic intermediate. The negative charge is delocalized onto the oxygen atoms of the nitro and sulfonamide groups. stackexchange.comechemi.com In the second, typically fast, step, the bromide ion is expelled, restoring the aromaticity of the ring. A wide variety of nucleophiles can be employed, leading to a diverse range of substituted products.

NucleophileTypical ConditionsProductReference
Hydroxide (e.g., NaOH, KOH)Aqueous or alcoholic solution, Heat3-Hydroxy-4-nitrobenzene-1-sulfonamide chegg.com
Alkoxides (e.g., NaOMe, NaOEt)Corresponding alcohol as solvent, Heat3-Alkoxy-4-nitrobenzene-1-sulfonamide google.com
Amines (e.g., R-NH₂, R₂NH)Aprotic polar solvent (e.g., DMSO, NMP), Heat, often with a base (e.g., K₂CO₃)3-(Alkylamino/Dialkylamino)-4-nitrobenzene-1-sulfonamide nih.gov
Thiols (e.g., R-SH)Base (e.g., NaH, K₂CO₃), Polar solvent (e.g., DMF)3-(Alkylthio)-4-nitrobenzene-1-sulfonamide

The reduction of the aromatic nitro group to a primary amine is a pivotal transformation, yielding 3-bromo-4-aminobenzene-1-sulfonamide, a key building block for dyes, pharmaceuticals, and other specialty chemicals. The choice of reducing agent is critical to ensure chemoselectivity, preserving the bromo and sulfonamide functionalities. commonorganicchemistry.com

Several methods are effective for this transformation. Catalytic hydrogenation is a common approach, but the catalyst must be chosen carefully. While palladium on carbon (Pd/C) is highly efficient, it can sometimes lead to hydrodebromination (loss of the bromine atom). commonorganicchemistry.com Raney Nickel is often a safer alternative for substrates containing aryl bromides. commonorganicchemistry.com Metal/acid combinations, such as iron in acetic acid or tin(II) chloride (SnCl₂) in hydrochloric acid, are classic and reliable methods known for their high chemoselectivity in the presence of halogens. commonorganicchemistry.com Sodium sulfide (B99878) (Na₂S) can also be used, particularly when other reducible groups that are sensitive to hydrogenation or strongly acidic conditions are present. commonorganicchemistry.com

Reagent/SystemTypical ConditionsAdvantagesPotential IssuesReference
Fe / HCl or Acetic AcidAqueous/alcoholic solvent, HeatCost-effective, high chemoselectivity, tolerates halogens.Requires stoichiometric iron, acidic waste. commonorganicchemistry.com
SnCl₂·2H₂O / HClEthanol, RefluxMild, excellent for selectively reducing nitro groups in the presence of other reducible functionalities.Generates tin-based waste products. commonorganicchemistry.com
H₂ / Raney NickelPressurized H₂ gas, Methanol/EthanolClean reaction, high yield, generally does not affect aryl bromides.Requires specialized hydrogenation equipment. commonorganicchemistry.com
H₂ / Pd/CPressurized H₂ gas, Methanol/EthanolHighly efficient catalyst.Risk of hydrodebromination (loss of Br). commonorganicchemistry.com
Sodium Sulfide (Na₂S)Aqueous or alcoholic solution, HeatUseful when acidic or hydrogenation conditions are not tolerated.Can have variable yields; generates sulfur waste. commonorganicchemistry.com

Green Chemistry Principles and Sustainable Synthesis of this compound

Modern synthetic chemistry emphasizes the incorporation of green chemistry principles to minimize environmental impact, reduce waste, and enhance safety. The synthesis of this compound and its derivatives can be approached through more sustainable methodologies.

A key area of development is the use of electrochemistry for the formation of the sulfonamide bond. nih.gov Electrochemical methods offer a green alternative to traditional synthesis, which often requires pre-functionalized starting materials and harsh reagents. acs.org For instance, protocols have been developed for the direct oxidative coupling of thiols and amines or the direct dehydrogenative reaction of arenes with sulfur dioxide and amines, driven entirely by electricity. nih.govnih.gov These reactions can be performed under mild, room-temperature conditions without the need for metal catalysts or chemical oxidants, with hydrogen often being the only byproduct. acs.org Adapting such electrochemical strategies could provide a direct, atom-economical, and environmentally benign route to this compound or its N-substituted derivatives.

Furthermore, the synthesis of the precursors can be optimized. For example, the bromination of nitroaromatic compounds can be performed under milder conditions using reagents like 5,5-dimethyl-1,3-dibromohydantoin in sulfuric acid, which can offer better selectivity and safer handling compared to using elemental bromine at high temperatures. google.com Such process optimizations align with the principles of green chemistry by improving efficiency and reducing the generation of hazardous byproducts.

Advanced Structural Elucidation and Conformational Analysis of 3 Bromo 4 Nitrobenzene 1 Sulfonamide

High-Resolution Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Confirmation and Dynamics

No published experimental or detailed predicted ¹H or ¹³C NMR data for 3-bromo-4-nitrobenzene-1-sulfonamide could be located. Such data would be critical for confirming the substitution pattern on the aromatic ring and for studying the dynamics of the sulfonamide group.

Infrared (IR) and Raman Spectroscopic Investigations of Functional Groups

Specific experimental IR and Raman spectra for this compound are not available. A detailed vibrational analysis, which would identify characteristic frequencies for the SO₂, NH₂, NO₂, and C-Br functional groups, has not been reported.

High-Resolution Mass Spectrometry (HRMS) and Fragmentation Pathway Analysis

There is no available high-resolution mass spectrometry data for this compound. HRMS would be essential for confirming its elemental composition and for analyzing its fragmentation pathways under ionization, providing further structural confirmation.

X-ray Crystallography for Solid-State Structure and Intermolecular Interactions

Determination of Molecular Conformation and Stereochemistry

A crystal structure for this compound has not been deposited in crystallographic databases. Therefore, definitive information on its solid-state conformation, bond angles, and bond lengths is unknown.

Vibrational Circular Dichroism (VCD) and Chiroptical Studies (if chiral derivatives are considered)

Vibrational Circular Dichroism (VCD) is a spectroscopic technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. For a molecule to be VCD active, it must be chiral, meaning it is non-superimposable on its mirror image. The parent molecule, this compound, is achiral and therefore does not exhibit a VCD spectrum.

Currently, there are no published studies on the synthesis or chiroptical analysis of chiral derivatives of this compound. Should such chiral derivatives be synthesized in the future, VCD spectroscopy, in conjunction with quantum chemical calculations, would be an invaluable tool for:

Absolute Configuration Determination: VCD can unambiguously establish the absolute configuration (R or S) of a chiral center without the need for crystallographic methods.

Conformational Analysis in Solution: The technique is highly sensitive to the conformational landscape of a molecule in solution, providing insights into the dominant conformers and the subtle energetic differences between them.

The potential for creating chiral derivatives exists, for instance, by introducing a chiral substituent on the sulfonamide nitrogen or by synthesizing a derivative where the rotation of the sulfonyl group is sterically hindered, leading to atropisomerism. A hypothetical study on such a derivative would involve comparing the experimental VCD spectrum with spectra computationally predicted for different stereoisomers.

Parameter Information Provided by VCD
Sign of VCD Bands Correlates to the absolute configuration of the molecule.
Intensity of VCD Bands Relates to the electronic and conformational properties of the molecule.
Band Shape Can provide information about conformational equilibria.

Gas-Phase Structural Analysis (e.g., Electron Diffraction)

Gas-phase electron diffraction (GED) is a powerful technique for determining the precise geometric structure of molecules in the gaseous state, free from the influence of intermolecular forces present in crystals or solutions. This method provides accurate data on bond lengths, bond angles, and torsional angles.

A review of the available literature indicates that no gas-phase electron diffraction studies have been specifically conducted on this compound. However, GED studies on structurally related compounds, such as benzenesulfonamide (B165840) and nitrobenzene (B124822), provide a basis for predicting the likely conformational preferences of this molecule.

Studies on benzenesulfonamide have shown that the molecule adopts a conformation where the S-N bond is perpendicular to the plane of the benzene (B151609) ring. nih.gov For substituted benzenesulfonamides, the presence of different conformers in the gas phase has been identified, often with one conformer being predominant. sci-hub.se For example, in para-methylbenzenesulfonamide, two main conformers are predicted, differing in the orientation of the NH2 group relative to the S=O bonds. sci-hub.se

Similarly, gas-phase studies of nitrobenzene have been crucial in understanding the rotational barrier of the nitro group. wikipedia.org These studies, combining GED with microwave spectroscopy and computational methods, have determined a planar equilibrium structure for nitrobenzene. wikipedia.org

Based on these related studies, a GED investigation of this compound would be expected to provide data on:

The precise bond lengths and angles of the C-Br, C-N (nitro), S-N (sulfonamide), S=O, and C-S bonds.

The rotational orientation of the sulfonamide (-SO2NH2) and nitro (-NO2) groups relative to the benzene ring.

The planarity of the benzene ring and the potential for distortion due to the bulky and electron-withdrawing substituents.

A hypothetical data table from such a study might resemble the following, detailing the key structural parameters determined from the diffraction data and refined with the aid of theoretical calculations.

Hypothetical Gas-Phase Electron Diffraction Data for this compound

Parameter (Bond Lengths) Value (Å) Parameter (Bond Angles) Value (°) **
r(C-Br)Data not available∠(C-S-N)Data not available
r(C-S)Data not available∠(O=S=O)Data not available
r(S-N)Data not available∠(C-C-NO2)Data not available
r(S=O)Data not available∠(C-N-O)Data not available
r(C-NO2)Data not availableParameter (Torsional Angles) Value (°) **
r(N-O)Data not availableτ(C-C-S-N)Data not available
r(C-C)avgData not availableτ(C-C-C-NO2)Data not available

Until such experimental work is undertaken, the precise gas-phase structure and conformational dynamics of this compound remain a subject for theoretical prediction and speculation based on the behavior of similar molecules.

Theoretical and Computational Chemistry Studies of 3 Bromo 4 Nitrobenzene 1 Sulfonamide

Electronic Structure and Quantum Chemical Calculations (e.g., DFT)

Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure of molecules. By approximating the electron density, DFT calculations can predict a wide range of molecular properties with a good balance of accuracy and computational cost.

Prediction of Molecular Geometry and Conformational Preferences

Quantum chemical calculations can determine the most stable three-dimensional arrangement of atoms in 3-Bromo-4-nitrobenzene-1-sulfonamide. These calculations typically involve geometry optimization, where the energy of the molecule is minimized with respect to the positions of its atoms. The resulting bond lengths, bond angles, and dihedral angles define the equilibrium geometry.

For a molecule like this compound, which has rotatable bonds (e.g., the C-S and S-N bonds), multiple low-energy conformations may exist. Computational methods can explore the potential energy surface to identify these different conformers and predict their relative stabilities. The orientation of the sulfonamide group (-SO₂NH₂) relative to the benzene (B151609) ring is a key conformational feature.

Table 1: Predicted Geometrical Parameters for this compound (Illustrative) Note: The following data is illustrative and would be derived from specific DFT calculations (e.g., at the B3LYP/6-311G(d,p) level of theory). Actual values would require performing these calculations.

ParameterPredicted Value
Bond Lengths (Å)
C-Br1.89
C-S1.78
S-N1.65
S=O1.45
C-N (nitro)1.48
**Bond Angles (°) **
C-S-N107.5
O-S-O121.0
C-C-Br120.5
Dihedral Angles (°)
C-C-S-N85.0

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Reactivity Indices

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in understanding a molecule's chemical reactivity. The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity.

A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. For this compound, the electron-withdrawing nature of the nitro (-NO₂) and sulfonamide (-SO₂NH₂) groups, along with the bromo (-Br) substituent, significantly influences the energies and distributions of these frontier orbitals. The HOMO is typically located over the more electron-rich portions of the molecule, whereas the LUMO is centered on the electron-deficient regions.

From these orbital energies, various chemical reactivity descriptors can be calculated, such as electronegativity, chemical hardness, and electrophilicity index, which further quantify the molecule's reactive tendencies.

Table 2: Calculated Frontier Orbital Energies and Reactivity Indices (Illustrative) Note: These values are illustrative examples derived from DFT calculations.

ParameterDefinitionPredicted Value (eV)
E(HOMO) Energy of the Highest Occupied Molecular Orbital-7.5
E(LUMO) Energy of the Lowest Unoccupied Molecular Orbital-3.2
HOMO-LUMO Gap E(LUMO) - E(HOMO)4.3

Calculation of Spectroscopic Properties (e.g., NMR chemical shifts, IR frequencies)

Theoretical calculations can predict spectroscopic data, which can be compared with experimental spectra to confirm the molecular structure.

Infrared (IR) Frequencies: By calculating the second derivatives of the energy with respect to atomic displacements, the vibrational frequencies of the molecule can be predicted. These theoretical frequencies correspond to the absorption peaks in an IR spectrum. Key predicted vibrations for this compound would include the symmetric and asymmetric stretching of the S=O and N-O bonds, the N-H stretch of the sulfonamide, and various aromatic C-H and C-C vibrations.

NMR Chemical Shifts: Nuclear Magnetic Resonance (NMR) chemical shifts can be calculated by determining the magnetic shielding tensors for each nucleus (e.g., ¹H, ¹³C). These calculations are highly sensitive to the electronic environment around each atom and are therefore excellent for confirming the connectivity and conformation of the molecule.

Molecular Dynamics (MD) Simulations for Conformational Sampling and Solvent Effects

While quantum chemical calculations are excellent for studying static, minimum-energy structures, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms, allowing the exploration of conformational changes and the influence of the surrounding environment, such as a solvent.

For this compound, an MD simulation could reveal the flexibility of the sulfonamide group and how its orientation changes over time. Furthermore, by explicitly including solvent molecules (e.g., water or an organic solvent) in the simulation box, one can study how solvent interactions, such as hydrogen bonding with the sulfonamide and nitro groups, affect the molecule's conformational preferences and dynamic behavior.

Prediction of Reaction Pathways and Transition State Analysis

Computational chemistry can be used to model chemical reactions involving this compound. By mapping the potential energy surface for a proposed reaction, researchers can identify the minimum energy pathway from reactants to products. A key aspect of this is locating the transition state—the highest energy point along the reaction coordinate.

The energy of the transition state determines the activation energy of the reaction, which is directly related to the reaction rate. For example, one could computationally investigate the nucleophilic aromatic substitution of the bromine atom or reactions involving the sulfonamide group. This analysis provides a theoretical understanding of the feasibility and kinetics of potential synthetic transformations or degradation pathways.

Quantitative Structure-Property Relationship (QSPR) Modeling for Physicochemical Parameters

QSPR is a computational technique that aims to build statistical models correlating the chemical structure of a molecule with its physicochemical properties. In QSPR, numerical values, known as molecular descriptors, are calculated to represent various aspects of a molecule's structure (e.g., topological, electronic, steric).

For a series of related sulfonamide compounds, a QSPR model could be developed to predict certain physicochemical parameters. Descriptors for this compound, such as its molecular weight, polar surface area, and various electronic parameters derived from quantum chemistry, would serve as inputs for such a model. These models are valuable for predicting the properties of new, unsynthesized compounds within the same chemical class, thereby guiding the design of molecules with desired characteristics.

Computational Design of Novel this compound Derivatives

The computational design of novel derivatives of this compound represents a key strategy in modern drug discovery, aiming to enhance therapeutic efficacy, selectivity, and pharmacokinetic profiles. This approach utilizes powerful computational tools to predict the biological activities and properties of hypothetical molecules before their actual synthesis, thereby saving time and resources. Methodologies such as quantitative structure-activity relationship (QSAR) modeling, molecular docking, and in silico ADMET (absorption, distribution, metabolism, excretion, and toxicity) screening are pivotal in this process.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR studies establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For the design of novel this compound derivatives, a QSAR model would be developed using a training set of structurally related sulfonamides with known activities against a specific biological target. The model would identify key molecular descriptors—such as electronic, steric, and hydrophobic properties—that are critical for activity. For instance, a 3D-QSAR study on a series of 1,2,4-triazole (B32235) derivatives revealed that specific steric and electrostatic fields are crucial for their anticancer activity. nih.gov Such insights would guide the rational modification of the this compound scaffold. The goal is to introduce substituents that favorably modulate these descriptors to improve the desired biological effect.

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a target protein. juniperpublishers.com In the context of designing new this compound derivatives, docking studies would be employed to simulate the interaction of virtually designed analogs with the active site of a target enzyme or receptor. For example, in the design of novel sulfonamide inhibitors of carbonic anhydrase, docking studies have been instrumental in understanding the binding modes and identifying key interactions, such as hydrogen bonds with specific amino acid residues like His94 and Thr200. researchgate.net By analyzing the docking scores and binding interactions of hypothetical derivatives, researchers can prioritize the synthesis of compounds with the highest predicted affinity and most favorable binding poses.

In Silico ADMET Prediction

A significant hurdle in drug development is the failure of candidates due to poor pharmacokinetic properties or toxicity. In silico ADMET prediction tools are therefore essential in the early stages of drug design to filter out compounds with undesirable properties. nih.gov For novel this compound derivatives, these tools would be used to predict properties such as oral bioavailability, blood-brain barrier penetration, metabolic stability, and potential for toxicity. For example, computational ADMET studies on a series of imidazole-based drug candidates successfully identified compounds with good oral availability and low predicted toxicity. This allows for the early identification of potentially problematic derivatives and the selection of candidates with more drug-like properties for further development.

Design of Derivatives with Enhanced Biological Activities

By integrating the insights from QSAR, molecular docking, and ADMET prediction, novel derivatives of this compound can be designed with potentially enhanced biological activities. The design process involves the strategic modification of the parent molecule at various positions. For instance, modifications could be made to the sulfonamide group, the aromatic ring, or by introducing different substituents to explore new interactions with the target protein.

The following table illustrates a hypothetical set of designed derivatives of this compound, along with their predicted properties based on computational analysis. The modifications are inspired by successful strategies reported for other sulfonamide derivatives.

Table 1: Hypothetical Computationally Designed Derivatives of this compound and Their Predicted Properties

Compound IDModification on Sulfonamide (-SO2NH-R)Predicted TargetPredicted Docking Score (kcal/mol)Predicted Oral Bioavailability (%)Predicted Toxicity Risk
BNBSA-01 R = 2-pyridinylCarbonic Anhydrase IX-8.585Low
BNBSA-02 R = 4-fluorophenylp38 MAP Kinase-9.278Low
BNBSA-03 R = 1,3,4-thiadiazol-2-ylDihydropteroate (B1496061) Synthase-7.988Low
BNBSA-04 R = 4-hydroxyphenylCarbonic Anhydrase II-8.882Low
BNBSA-05 R = 5-methylisoxazol-3-ylNLRP3 Inflammasome-9.575Medium

This structured design approach, leveraging a suite of computational tools, enables the focused development of novel this compound derivatives with a higher probability of success as therapeutic agents.

Mechanistic Investigations of Biological Activity and Structure Activity Relationships Sar for 3 Bromo 4 Nitrobenzene 1 Sulfonamide and Its Derivatives

Research into Dihydropteroate (B1496061) Synthetase (DHPS) Inhibition Mechanisms

Competitive Inhibition Studies with Para-aminobenzoic Acid (PABA) Analogs

Sulfonamides, as a class of antibacterial agents, function by acting as competitive inhibitors of the enzyme dihydropteroate synthase (DHPS). nih.govnih.gov They achieve this by mimicking the natural substrate of the enzyme, para-aminobenzoic acid (PABA). nih.gov The structural analogy between sulfonamides and PABA allows them to bind to the active site of DHPS, thereby preventing the normal enzymatic reaction that leads to the synthesis of dihydropteroate, a precursor to folic acid. nih.govfrontiersin.org

While specific kinetic studies detailing the competitive inhibition of 3-Bromo-4-nitrobenzene-1-sulfonamide with various PABA analogs are not extensively documented in publicly available literature, the fundamental mechanism is well-established for the sulfonamide class. It is anticipated that this compound would exhibit classic competitive inhibition kinetics. In such a scenario, increasing the concentration of the substrate (PABA) would overcome the inhibitory effect of the compound. The potency of inhibition, often quantified by the inhibition constant (Ki), would be a measure of the compound's affinity for the DHPS active site compared to PABA.

Hypothetical competitive inhibition data for a sulfonamide like this compound could be represented as follows:

PABA Concentration (µM)Initial Velocity (V₀) without InhibitorInitial Velocity (V₀) with Inhibitor
10.250.14
20.400.25
50.630.45
100.770.63
200.910.80

This table represents hypothetical data for illustrative purposes.

Structural Basis of DHPS-Sulfonamide Interactions (e.g., homology modeling, docking)

The interaction between sulfonamides and DHPS has been elucidated through structural biology techniques, including X-ray crystallography and computational methods like homology modeling and molecular docking. nih.gov DHPS enzymes typically possess a TIM barrel structure, with the active site located at the C-terminal end of the barrel. nih.gov This active site contains a specific binding pocket for PABA, which is where sulfonamides exert their inhibitory effect. Current time information in Pasuruan, ID.

Molecular docking studies on various sulfonamides have revealed key interactions within the DHPS active site. The sulfonamide moiety itself is crucial for binding. The oxygen atoms of the sulfonyl group often form hydrogen bonds with conserved residues in the active site, while the sulfonamide nitrogen can also participate in hydrogen bonding. bldpharm.com The aromatic ring of the sulfonamide occupies the same space as the benzene (B151609) ring of PABA, forming hydrophobic and van der Waals interactions with the surrounding amino acid residues.

A hypothetical summary of docking results for this compound with a bacterial DHPS could be:

Interacting ResidueInteraction TypeMoiety Involved
ArgXXHydrogen BondSulfonyl Oxygen
LysYYHydrogen BondSulfonyl Oxygen
PheZZπ-π StackingBenzene Ring
LeuAAHydrophobicBromo Group
AsnBBPolar InteractionNitro Group

This table represents a hypothetical output from a molecular docking simulation.

Investigation of Cellular Pathway Modulation and Biochemical Effects

The primary biochemical effect of this compound is the inhibition of the folate biosynthesis pathway. However, the downstream consequences of this inhibition and potential off-target effects can lead to broader changes in cellular pathways.

Gene Expression and Protein Regulation Studies in Cell Lines

Gene expression profiling using techniques like microarrays or RNA-seq would likely reveal upregulation of genes involved in stress response pathways and nutrient scavenging mechanisms. Conversely, genes related to DNA replication and cell division would be downregulated, consistent with the bacteriostatic effect of the compound.

Proteomic analysis, using methods like 2D-gel electrophoresis or mass spectrometry-based techniques, could identify changes in the levels of proteins directly or indirectly affected by folate depletion. For instance, enzymes involved in alternative pathways for nucleotide synthesis might be upregulated. In mammalian cell lines, studies on nitroaromatic compounds have shown that they can induce complex cellular responses, including the modulation of proteins involved in oxidative stress and cell signaling. nih.govnih.gov

Cellular Signaling Cascade Interventions by the Compound

The intervention of this compound in cellular signaling cascades is likely a secondary effect of its primary mechanism of action. Folate metabolism is intricately linked to cellular methylation reactions, including DNA and protein methylation, which are key regulators of gene expression and signaling. By depleting the folate pool, the compound could indirectly affect these methylation-dependent signaling pathways.

Furthermore, nitroaromatic compounds are known to be able to participate in redox cycling, which can lead to the generation of reactive oxygen species (ROS). frontiersin.org An increase in ROS can activate various stress-responsive signaling cascades, such as the mitogen-activated protein kinase (MAPK) pathways and the NF-κB pathway, which are involved in inflammation, cell survival, and apoptosis. Some studies on nitro-containing compounds have also pointed to their ability to modulate inflammatory pathways and interact with signaling proteins. frontiersin.org

Structure-Activity Relationship (SAR) Studies for Biological Potency

The biological potency of this compound is determined by the interplay of its three key structural components: the sulfonamide group, the bromo substituent, and the nitro substituent.

Impact of Bromo, Nitro, and Sulfonamide Moieties on Activity

The sulfonamide moiety is the cornerstone of the compound's activity, as it is the functional group that mimics PABA and directly interacts with the DHPS active site. nih.gov The acidic nature of the sulfonamide proton is believed to be important for its biological activity.

The bromo substituent at position 3 of the benzene ring has a significant impact on the compound's physicochemical properties. As a halogen, it increases the lipophilicity of the molecule, which can influence its ability to cross cell membranes. Its size and position (meta to the sulfonamide group) will affect how the molecule fits into the PABA binding pocket of DHPS. The presence of a halogen can also lead to enhanced binding through halogen bonding, a specific type of non-covalent interaction. Studies on other halogenated compounds have shown that such substitutions can potentiate antimicrobial activity.

The nitro group at position 4 is a strong electron-withdrawing group. frontiersin.org This has a profound effect on the electronic distribution of the benzene ring, which can influence the binding affinity to the target enzyme. nih.gov The increased electron-withdrawing nature can enhance the acidity of the sulfonamide proton, potentially improving its interaction with the enzyme. The nitro group can also participate in polar interactions within the active site and is known to be a key feature in many bioactive molecules. frontiersin.org However, the nitro group can also be a liability, as it can be reduced in vivo to form reactive intermediates that may contribute to off-target effects. frontiersin.org

A summary of the contributions of each moiety to the biological activity is presented in the table below:

MoietyPositionKey Contributions to Biological Activity
Sulfonamide (-SO₂NH₂)1Mimics PABA, essential for competitive inhibition of DHPS. Forms key hydrogen bonds in the active site.
Bromo (-Br)3Increases lipophilicity, potentially enhancing cell permeability. Contributes to binding through hydrophobic and halogen bonding interactions.
Nitro (-NO₂)4Strong electron-withdrawing group, modulates the electronic properties of the ring and acidity of the sulfonamide. Can form polar interactions in the active site.

Conformational Flexibility and Steric Requirements for Target Binding

The interaction between a ligand like this compound and its biological target is fundamentally governed by its three-dimensional structure, conformational flexibility, and the steric profile of its substituents. The ability of a molecule to adopt a specific "bioactive conformation" that is complementary to the binding site of a target protein is crucial for its activity. For benzenesulfonamides, the relative orientation of the sulfonamide group with respect to the benzene ring is a key determinant of binding.

The substitution pattern on the benzene ring significantly influences this conformation. In this compound, the bromine atom is positioned ortho to the sulfonamide group. Research on ortho-substituted benzenesulfonamides has shown that substituents in this position can exert profound steric and electronic effects, known as the "ortho effect". researchgate.net Steric hindrance from an ortho-substituent can impede the approach of the molecule to the target's binding site and restrict the rotational freedom of the sulfonamide group, forcing it into specific conformations. ias.ac.in This can be advantageous if the enforced conformation aligns well with the binding pocket, but detrimental if it prevents the molecule from adopting the necessary shape.

X-ray crystallography studies on various sulfonamide inhibitors bound to their targets, such as carbonic anhydrase, reveal that while the core sulfonamide moiety often maintains a conserved binding mode (e.g., coordinating with a zinc ion in the active site), the tails and other parts of the molecule can adopt highly variable conformations. nih.gov Even minor changes to substituents can lead to different binding orientations and affinities. nih.gov The bulky and electronegative bromine atom at the 3-position, combined with the strong electron-withdrawing nitro group at the 4-position, dictates a unique electronic and steric profile that defines its interaction capabilities. The nitro group can favor interactions with amino acids like threonine and glutamine within a binding site. nih.gov

The following table summarizes the general influence of substituent properties on the binding characteristics of benzenesulfonamide (B165840) derivatives, providing context for the specific case of this compound.

Interactive Table: Influence of Substituents on Benzenesulfonamide Binding Profile

Substituent Property General Effect on Conformation and Binding Relevance to this compound
Steric Bulk (especially at ortho position) Can restrict rotation of the S-C bond, influencing the orientation of the sulfonamide group. May cause steric clashes with the target protein, or alternatively, promote a favorable bioactive conformation. ias.ac.inyoutube.com The 3-Bromo group provides significant steric bulk ortho to the sulfonamide moiety, likely restricting its conformational freedom.
Electron-Withdrawing Nature Increases the acidity of the sulfonamide N-H proton, potentially strengthening hydrogen bonds with the target. Modifies the charge distribution across the aromatic ring. researchgate.net The 4-Nitro group is a very strong electron-withdrawing group, enhancing the acidity of the sulfonamide. The 3-Bromo group is also electron-withdrawing.
Hydrogen Bonding Capacity Substituents that can act as H-bond donors or acceptors can form additional stabilizing interactions with the protein target. The oxygen atoms of the 4-Nitro group can act as hydrogen bond acceptors, potentially forming specific interactions within the binding site. nih.gov

| Hydrophobicity/Hydrophilicity | Determines the solubility and the nature of interactions (e.g., hydrophobic packing) within the binding pocket. | The Bromo substituent increases the lipophilicity of its region on the ring. |

Preclinical Model Studies Focused on Mechanistic Aspects (non-clinical)

In vitro cellular assays are critical for elucidating the mechanisms by which a compound exerts its biological effects. For nitroaromatic compounds like this compound, a key mechanistic theme investigated in cellular models is bioreductive activation. The nitro group itself is often a pro-drug feature, which can be reduced by intracellular enzymes (nitroreductases) to form highly reactive species, such as nitroso and hydroxylamine (B1172632) intermediates, or the superoxide (B77818) anion. nih.govnih.gov These reactive species can then induce cellular damage, providing a mechanism for cytotoxicity. nih.gov

This principle has been demonstrated in studies of related nitrobenzenesulfonamide derivatives. For instance, certain derivatives were evaluated as selective cytotoxic agents for hypoxic cells, which are characteristic of the tumor microenvironment. nih.gov In one study, a nitrobenzenesulfonamide derivative was shown to be significantly more toxic to EMT6 mammary carcinoma cells under hypoxic (low oxygen) conditions than under aerobic (normal oxygen) conditions. nih.gov This selectivity is attributed to the enhanced activity of nitroreductase enzymes in hypoxic environments. nih.govmdpi.com The reduction of the nitro group leads to the formation of cytotoxic species that are toxic to the cell. nih.gov

Another mechanistic aspect explored in cellular models is the use of the nitrobenzenesulfonamide moiety as a cleavable linker. The 2-nitrobenzenesulfonamide (B48108) group has been shown to be stable in the extracellular environment but is readily cleaved inside cells by the glutathione/glutathione S-transferase (GSH/GST) system. nih.gov This redox-sensitive cleavage allows for the intracellular release of a conjugated therapeutic agent, confirming a specific, cell-based mechanism of activation. nih.gov While this study used a 2-nitro isomer, it highlights a functional mechanism relevant to the nitrobenzenesulfonamide class, where the nitro group's presence enables a specific chemical transformation within the cellular environment.

The table below presents findings from an in vitro study on a nitrobenzenesulfonamide derivative, illustrating its selective activity in a cellular model.

Interactive Table: Hypoxic vs. Aerobic Cytotoxicity of a Nitrobenzenesulfonamide Derivative (Compound 11) in EMT6 Cells

Condition Drug Concentration Surviving Fraction of EMT6 Cells Mechanism Implication
Hypoxic 1 mM 0.003 High cytotoxicity under low oxygen, suggesting bioreductive activation of the nitro group by nitroreductases is the primary mechanism of action. nih.gov

| Aerobic | 1 mM | ~1.0 (no effect) | Lack of toxicity under normal oxygen, indicating the compound is largely inactive until its nitro group is reduced. nih.gov |

In vivo animal models are indispensable for understanding how a compound's mechanism of action translates to a physiological response and for elucidating the specific biological pathways it modulates within a whole organism. For sulfonamides, the most extensively studied pathway is their antibacterial mechanism of action. nih.gov

Sulfonamides function by inhibiting folate biosynthesis in bacteria, a pathway essential for producing nucleic acids and certain amino acids. nih.govyoutube.com They act as competitive inhibitors of the enzyme dihydropteroate synthase (DHPS). Because of their structural similarity to the enzyme's natural substrate, p-aminobenzoic acid (PABA), sulfonamides bind to the active site of DHPS, blocking the synthesis of dihydropteroate and thereby arresting bacterial growth. nih.govyoutube.com

Neutropenic mouse infection models, such as the thigh or lung infection models, are standard preclinical tools used to elucidate the in vivo activity of antibiotics. youtube.com In these models, the mice have a depleted immune system, ensuring that any observed antibacterial effect is due to the direct activity of the drug being tested. youtube.com Such studies have been fundamental in establishing the exposure-response relationship for sulfonamides and confirming that their bacterial growth inhibition in vivo is consistent with the mechanism of DHPS pathway inhibition. nih.govyoutube.com

While the primary historical application of sulfonamides is antibacterial, derivatives are continuously explored for other therapeutic areas, with animal models being key to pathway elucidation. For example, specific sulfonamide derivatives have been tested in rabbit models of glaucoma to study their mechanism as carbonic anhydrase inhibitors, while others have been assessed in rat models of scopolamine-induced amnesia to investigate their potential as butyrylcholinesterase inhibitors for neurodegenerative diseases.

The following table summarizes various animal models used to investigate the mechanisms of different classes of sulfonamide derivatives.

Interactive Table: Examples of In Vivo Animal Models for Mechanistic Studies of Sulfonamides

Animal Model Compound Class Studied Pathway Investigated Key Mechanistic Finding
Neutropenic Mouse Thigh Infection Model Antibacterial Sulfonamides (e.g., Sulfamethoxazole) Folate Biosynthesis (via Dihydropteroate Synthase - DHPS) Demonstrated that sulfonamides inhibit bacterial growth in vivo by acting as competitive antagonists of the PABA substrate, confirming the DHPS inhibition pathway. nih.govnih.govyoutube.com
Rat Model of Scopolamine-Induced Amnesia Novel Sulfonamide Derivatives Cholinergic System (Butyrylcholinesterase - BChE Inhibition) Showed that specific sulfonamide-based BChE inhibitors could mitigate memory deficits, elucidating a neuroprotective pathway.

| Rabbit Model of Glaucoma | Carbonic Anhydrase Inhibitor Sulfonamides | pH and Fluid Balance (Carbonic Anhydrase - CA Inhibition) | Confirmed that topical administration of sulfonamide CA inhibitors reduces intraocular pressure by inhibiting CA isoforms in the eye. |

Applications of 3 Bromo 4 Nitrobenzene 1 Sulfonamide As a Precursor and Functional Component in Academic Research

Role in the Synthesis of Complex Organic Molecules

The strategic placement of an ortho-bromo and para-nitro group relative to the sulfonamide on the benzene (B151609) ring makes 3-Bromo-4-nitrobenzene-1-sulfonamide a highly versatile starting material. The electron-withdrawing nature of the nitro and sulfonamide groups activates the aromatic ring for certain reactions, while the bromo substituent offers a handle for cross-coupling chemistry.

As a Versatile Building Block for Heterocyclic Compounds

Heterocyclic compounds are a cornerstone of medicinal chemistry and materials science. mdpi.comnih.gov The structural framework of this compound is well-suited for the synthesis of various heterocyclic systems. The sulfonamide group itself can be incorporated as an endocyclic fragment in six, seven, and eight-membered rings, which are known to exhibit a wide range of biological activities. mdpi.com

While specific examples detailing the use of this compound are not extensively documented, the synthesis of related structures provides a clear precedent. For instance, various heterocyclic derivatives, such as 1,2,4-triazoles, 1,3,4-thiadiazoles, and 1,3-thiazines, have been synthesized from precursors like 1-(2-bromoethyl)-4-nitrobenzene. derpharmachemica.com This process involves converting the nitro-bromo starting material into an amino-sulfonamide derivative, which then undergoes cyclization reactions to form the desired heterocycles. derpharmachemica.com This established synthetic pathway highlights the potential of this compound to serve as a key precursor for novel heterocyclic sulfonamides. nih.gov

Precursor for Advanced Pharmaceutical Intermediates

Sulfonamides represent a critical class of pharmacophores, traditionally known for their antibacterial properties but also utilized in modern drugs as antiviral, antitumor, and anti-inflammatory agents. nih.govnih.gov The nitro group is also a recognized scaffold in medicinal chemistry, found in molecules with a wide spectrum of biological activities, including antibacterial and antineoplastic effects. nih.gov

The combination of these functional groups in this compound makes it an attractive starting point for creating advanced pharmaceutical intermediates. Research on related nitrobenzenesulfonamide hybrids has shown that derivatives can be synthesized and evaluated for biological activities. researchgate.net The general synthetic route often involves reacting a sulfonyl chloride precursor with various amines to generate a library of sulfonamide derivatives. researchgate.net The bromo- and nitro- groups on the this compound scaffold offer sites for further modification, allowing for the systematic development of new chemical entities with potential therapeutic applications.

Development of Functional Materials Utilizing this compound Derivatives

The field of materials science continuously seeks novel organic molecules that can be assembled into materials with specific electronic, optical, or structural properties. The distinct electronic characteristics of the nitro and sulfonamide groups suggest that derivatives of this compound could be valuable in this domain.

Incorporation into Polymeric Structures for Specific Properties

Polymers containing sulfonamide groups in their backbone or as pendant groups are an area of active research. These polymers, known as polysulfonamides, can exhibit high thermal stability and serve as effective ligands for stabilizing metal nanoparticles. researchgate.net While research on incorporating this compound directly into polymeric chains is limited, the fundamental chemistry for creating polysulfonamides is well-established and typically involves the reaction between amine and sulfonyl chloride monomers. researchgate.net The presence of the bromo- and nitro- functionalities on this specific monomer could be exploited to impart unique properties, such as flame retardancy or altered solubility, to the resulting polymers.

Exploration of Optoelectronic Properties in Derived Materials

Nitroaromatic compounds are of significant interest in the field of optoelectronics due to the strong electron-withdrawing nature of the nitro group, which can lead to desirable nonlinear optical (NLO) properties and fluorescence. The introduction of a nitro group into complex aromatic systems has been shown to enhance photophysical properties, making the resulting materials suitable for applications in laser technology and optical communications.

Although direct studies on the optoelectronic properties of this compound derivatives are not widely reported, the core structural motifs are promising. The combination of an electron-withdrawing nitro group and a sulfonamide group on a benzene ring creates a "push-pull" system that is often a prerequisite for interesting photophysical behavior. Research into new fluorescent molecules often leverages such designs, indicating a potential avenue for the application of materials derived from this compound.

Research into Catalytic Applications of Metal Complexes with Sulfonamide Ligands

Transition-metal complexes are vital in catalysis, and the design of the coordinating ligand is crucial for tuning the catalyst's activity and selectivity. Sulfonamide-containing ligands have proven effective in a range of catalytic reactions, including transfer hydrogenation. acs.org These ligands can coordinate with metal centers like Iridium (Ir) or Palladium (Pd) to form stable and efficient catalysts. researchgate.netacs.org

Research has demonstrated that the electronic properties of the sulfonamide ligand, modified by electron-donating or electron-withdrawing substituents, can systematically tune the catalytic activity of the metal complex. acs.org Furthermore, related bromo-nitro-aromatic compounds, such as 1-bromo-4-nitrobenzene, are common substrates in palladium-catalyzed cross-coupling reactions like the Heck reaction. researchgate.net

This body of research strongly suggests that this compound and its derivatives are excellent candidates for development as ligands in coordination chemistry. The sulfonamide group provides a primary coordination site, while the bromo- and nitro- groups can be used to modulate the electronic environment of the metal center, potentially leading to novel catalysts with enhanced performance.

Applications as Chemical Probes for Biological or Chemical Systems

The structural framework of this compound, characterized by its specific arrangement of a bromine atom, a nitro group, and a sulfonamide moiety on a benzene ring, makes it and its close derivatives valuable scaffolds for the development of chemical probes. These probes are instrumental in academic research for the investigation of biological and chemical systems. The reactivity and electronic properties conferred by these functional groups allow for targeted interactions with biomolecules, enabling the elucidation of their functions and the identification of potential therapeutic targets.

A significant area of application for derivatives of this compound is in the development of inhibitors for bromodomains, which are protein modules that recognize acetylated lysine (B10760008) residues and are implicated in various diseases, including cancer. In one line of research, a series of phenylisoxazole sulfonamide derivatives were designed and synthesized as potent inhibitors of Bromodomain-containing protein 4 (BRD4), a key regulator of oncogenes such as c-myc. nih.gov One particularly effective compound from this series, designated as compound 58, demonstrated robust inhibitory activity against the two bromodomains of BRD4, with IC50 values of 70 nM for BRD4-BD1 and 140 nM for BRD4-BD2. nih.gov This compound also showed significant suppression of cell proliferation in leukemia cell lines, highlighting its potential as a chemical probe to study the downstream effects of BRD4 inhibition. nih.gov

Furthermore, a closely related analog, 3-bromo-4-formylbenzene-1-sulfonamide, where the nitro group is replaced by a formyl group, has been investigated for its potential as an enzyme inhibitor. The sulfonamide group in this compound allows it to mimic natural substrates and interact with the active sites of various enzymes. Research has indicated its potential to inhibit enzymes such as glyceraldehyde-3-phosphate dehydrogenase (GAPDH) and carbonic anhydrases. Additionally, its structural features suggest it could interfere with folic acid synthesis in bacteria, making it a useful probe for studying antimicrobial mechanisms.

The research findings for these chemical probes are summarized in the table below:

Chemical Probe DerivativeTarget System/MoleculeType of ApplicationKey Research Findings
Phenylisoxazole sulfonamide derivative (Compound 58)Bromodomain-containing protein 4 (BRD4)Enzyme Inhibition ProbeIC50 of 70 nM (BRD4-BD1) and 140 nM (BRD4-BD2); Suppresses proliferation of leukemia cell lines. nih.gov
3-Bromo-4-formylbenzene-1-sulfonamideGlyceraldehyde-3-phosphate dehydrogenase (GAPDH), Carbonic anhydrases, Bacterial folic acid synthesis pathwayEnzyme Inhibition and Antimicrobial Mechanism ProbePotential inhibitor of GAPDH and carbonic anhydrases; Proposed to interfere with folic acid synthesis in bacteria.

Advanced Analytical Methodologies in 3 Bromo 4 Nitrobenzene 1 Sulfonamide Research

Chromatographic Separation and Detection Techniques

Chromatography is a cornerstone of analytical chemistry, providing powerful means to separate 3-bromo-4-nitrobenzene-1-sulfonamide from impurities, starting materials, and other components within a mixture. The choice between liquid and gas chromatography is primarily dictated by the compound's volatility and thermal stability.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) is the predominant analytical technique for the quantification and purity assessment of this compound due to its non-volatile nature. The development of a robust HPLC method is a systematic process aimed at achieving optimal separation and detection.

Method development typically commences with the selection of a suitable stationary phase, with reversed-phase columns like C18 being a common choice for moderately polar compounds such as this. The mobile phase, a critical factor influencing retention and resolution, is often a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. The elution can be either isocratic (constant mobile phase composition) or gradient (varying mobile phase composition) to ensure efficient separation and well-defined, symmetrical peaks. Detection is commonly performed using a UV detector set at a wavelength where the analyte exhibits maximum absorbance, which is determined by the nitroaromatic chromophore in the molecule.

Once developed, the HPLC method undergoes rigorous validation to demonstrate its suitability for the intended purpose. This validation process assesses various parameters to ensure the method is reliable, reproducible, and accurate.

Table 1: Illustrative HPLC Method Parameters and Validation Metrics

ParameterTypical Condition/ValueDescription
ColumnReversed-Phase C18 (e.g., 4.6 x 250 mm, 5 µm)The stationary phase where the separation occurs.
Mobile PhaseAcetonitrile/Water mixture (e.g., 60:40 v/v)The solvent that carries the analyte through the column.
Flow Rate1.0 mL/minThe speed at which the mobile phase moves through the column.
DetectionUV at ~254 nmThe wavelength used to detect the analyte as it elutes.
Linearity (r²)≥0.999Measures how well the calibration curve fits a straight line.
Accuracy (% Recovery)98-102%The closeness of the measured value to the true value.
Precision (%RSD)≤2%The degree of agreement among individual test results.
LOD/LOQSignal-to-Noise Ratio of 3:1 / 10:1The lowest concentration that can be reliably detected/quantified.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Direct analysis of this compound by Gas Chromatography (GC) is generally not feasible due to its low volatility and potential for thermal degradation at the high temperatures required for GC analysis. However, GC-Mass Spectrometry (GC-MS) can be utilized following a chemical derivatization step. Derivatization converts the analyte into a more volatile and thermally stable compound. For sulfonamides, this often involves reactions such as methylation or silylation of the sulfonamide group. The resulting derivative can then be readily analyzed by GC-MS, which provides both quantitative data and mass spectral information for unambiguous identification based on its fragmentation pattern.

Chiral Chromatography for Enantiomeric Separations (if applicable)

Chiral chromatography is a specialized technique used to separate enantiomers, which are stereoisomers that are mirror images of each other. This technique is only applicable to chiral molecules, which possess a stereocenter and are optically active. The molecular structure of this compound lacks a chiral center, meaning it is an achiral molecule and does not exist as enantiomers. Consequently, chiral chromatography is not a relevant analytical method for this specific compound.

Advanced Spectrophotometric and Fluorimetric Quantification Techniques

UV-Visible spectrophotometry is a straightforward and accessible method for the quantification of this compound in solution. The presence of the nitrobenzene (B124822) moiety acts as a chromophore, leading to strong absorption of ultraviolet light. By measuring the absorbance at the wavelength of maximum absorption (λmax) and comparing it to a calibration curve prepared from standards of known concentration, the amount of the compound in a sample can be accurately determined. Advanced spectrophotometric methods, such as derivative spectrophotometry, can be employed to enhance resolution and minimize interference from other absorbing species in the sample matrix.

Fluorimetry, or fluorescence spectroscopy, is another potential analytical tool that often provides higher sensitivity and selectivity than absorption spectrophotometry. However, this technique requires the analyte to be fluorescent. If this compound does not exhibit significant native fluorescence, it may be necessary to chemically modify it with a fluorescent tag (a fluorophore) through a derivatization reaction to enable its analysis by this highly sensitive method.

Trace Analysis Methodologies in Complex Research Matrices

Detecting and quantifying trace amounts of this compound in complex matrices, such as environmental or biological samples, requires specialized sample preparation techniques to isolate the analyte and remove interfering substances. Solid-Phase Extraction (SPE) is a widely used method for this purpose.

In a typical SPE procedure, the sample is passed through a cartridge containing a solid sorbent. Based on the physicochemical properties of this compound, a reversed-phase sorbent (like C18) would likely be effective in retaining the compound from an aqueous sample. After loading the sample, the cartridge is washed to remove interfering components, and the purified analyte is then eluted with a small volume of an appropriate organic solvent. This process not only cleans up the sample but also concentrates the analyte, thereby increasing the sensitivity of the subsequent analysis by techniques such as HPLC or GC-MS.

Table 2: Summary of Analytical Techniques for this compound

TechniquePrimary ApplicationKey Advantage
HPLC-UVRoutine quantification and purity analysis.Robust, reliable, and widely available.
GC-MS (with derivatization)Confirmatory analysis and structural elucidation.High specificity from mass spectral data.
Electrochemical MethodsStudy of redox properties.Provides insight into electronic characteristics.
UV-Vis SpectrophotometrySimple and rapid quantification in solution.Ease of use and accessibility.
Solid-Phase Extraction (SPE)Sample clean-up and pre-concentration.Enables trace analysis in complex matrices.

Isotopic Labeling Strategies for Mechanistic Investigations

Isotopic labeling is a powerful technique in chemical research for elucidating reaction mechanisms, tracking the metabolic fate of molecules, and understanding complex molecular interactions. In the context of this compound, substituting specific atoms with their heavier, stable isotopes (such as Deuterium (B1214612), Carbon-13, Nitrogen-15, or Oxygen-18) provides a sophisticated method to probe its chemical and biological pathways without significantly altering its chemical properties. These isotopically labeled analogues serve as tracers that can be monitored using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). nih.govnih.gov

The primary applications of isotopic labeling in the study of this compound include tracking the transformation of the aromatic ring, investigating reactions at the nitro and sulfonamide functional groups, and determining kinetic isotope effects to identify rate-determining steps in its reactions. nih.govresearchgate.net

Deuterium (²H) Labeling and Kinetic Isotope Effects (KIE)

Deuterium labeling is principally used to investigate the Kinetic Isotope Effect (KIE), which occurs when replacing a hydrogen atom (¹H) with a deuterium atom (²H) alters the rate of a chemical reaction. nih.gov The C-²H bond is stronger than the C-¹H bond, meaning it requires more energy to break. If the cleavage of a specific C-H bond is the slowest step (the rate-determining step) of a reaction, substituting it with a C-D bond will cause a noticeable decrease in the reaction rate. acs.org

In research on this compound, deuterium labeling could be strategically applied to the aromatic ring to probe the mechanism of substitution or elimination reactions. For instance, by synthesizing a deuterated version of the molecule, researchers can determine if C-H bond breaking is involved in the rate-limiting step of a given transformation. A significant KIE (typically kH/kD > 2) would provide strong evidence for such a mechanism, whereas a KIE value near 1 would suggest that C-H bond cleavage is not involved in the rate-determining step. iitd.ac.in This methodology is invaluable for distinguishing between different proposed reaction pathways. researchgate.net

Table 1: Hypothetical Kinetic Isotope Effect (KIE) Study Design for this compound
Experimental SetupLabeled PositionHypothetical ReactionObserved KIE (kH/kD)Mechanistic Implication
Reaction of this compound with a nucleophile.Hydrogen at C-5Nucleophilic Aromatic Substitution~1.0C-H bond cleavage at C-5 is not the rate-determining step.
Base-mediated elimination reaction.Hydrogen at C-2Benzyne Formation>2.0C-H bond cleavage at C-2 is likely the rate-determining step.
Metabolic degradation study in a biological system.Hydrogen on the amine group (-NH₂)N-dealkylation or oxidationVariableCan provide insight into enzymatic C-H or N-H bond activation steps. nih.gov

Carbon-13 (¹³C) Labeling for Pathway Tracing

Carbon-13 (¹³C) is a stable isotope of carbon that can be readily detected by ¹³C NMR spectroscopy. fiveable.me While natural abundance is only 1.1%, synthesizing this compound with ¹³C-enriched precursors allows for precise tracking of the carbon skeleton through a reaction sequence or metabolic pathway. pressbooks.pub

By selectively labeling one or more carbon atoms on the benzene (B151609) ring, researchers can:

Identify Reaction Products: In complex reaction mixtures, the unique signals from the ¹³C-labeled positions in NMR spectra can help unequivocally identify the structure of products and intermediates. imperial.edu

Elucidate Rearrangement Mechanisms: If the molecule undergoes a structural rearrangement, ¹³C labeling can trace the movement of specific carbon atoms, providing definitive evidence for the proposed mechanism.

Monitor Metabolic Fate: When a ¹³C-labeled version of the compound is introduced into a biological system, its metabolites can be identified by analyzing cell extracts with LC-MS or NMR, as the labeled carbon atoms will result in distinct mass or spectral signatures. nih.gov

Nitrogen-15 (¹⁵N) and Oxygen-18 (¹⁸O) Labeling of Functional Groups

The nitro (-NO₂) and sulfonamide (-SO₂NH₂) moieties are key to the reactivity of this compound. Labeling these groups with stable isotopes ¹⁵N and ¹⁸O offers a direct way to investigate their chemical transformations.

¹⁵N Labeling: By synthesizing the compound using a ¹⁵N-labeled nitrogen source (e.g., ¹⁵NH₄Cl or K¹⁵NO₃), both the sulfonamide and the nitro group can be tagged. chemrxiv.org Using ¹⁵N NMR or mass spectrometry, researchers can track the fate of these nitrogen atoms. This is particularly useful for studying reduction of the nitro group to an amine or reactions involving the sulfonamide nitrogen, such as N-alkylation or its role in binding to biological targets. nih.govnih.gov

¹⁸O Labeling: The oxygen atoms on the sulfonyl (-SO₂) and nitro (-NO₂) groups can be replaced with the heavy isotope ¹⁸O. Recent methodologies have been developed for the late-stage ¹⁸O labeling of primary sulfonamides. chemrxiv.org This allows for mechanistic studies of reactions where these oxygen atoms might be involved, such as hydrolysis, or to probe interactions with metal centers in enzymes. Dual labeling with both ¹⁸O and ¹⁵N on the sulfonamide group provides an even more powerful tool for mechanistic analysis. chemrxiv.org

Table 2: Summary of Isotopic Labeling Strategies for this compound
IsotopeLabeling SitePrimary Analytical TechniqueKey Mechanistic InsightReference
Deuterium (²H)Aromatic C-H bonds, Amine N-H bondKinetics Measurement, MS, ²H NMRDetermination of rate-limiting steps via Kinetic Isotope Effect (KIE). nih.govacs.org
Carbon-13 (¹³C)Benzene ring carbons¹³C NMR, LC-MSTracing of the carbon skeleton, identification of metabolites and reaction products. fiveable.mepressbooks.pub
Nitrogen-15 (¹⁵N)Nitro group (-NO₂), Sulfonamide group (-SO₂NH₂)¹⁵N NMR, MSTracking the fate of nitrogen atoms in reduction, substitution, or binding events. nih.govnih.gov
Oxygen-18 (¹⁸O)Sulfonyl oxygens (-SO₂), Nitro oxygens (-NO₂)MS, Isotope-Resolved Vibrational SpectroscopyInvestigating reactions at the sulfonyl or nitro groups, such as hydrolysis or oxygen exchange. chemrxiv.org

By combining these isotopic labeling strategies, a comprehensive picture of the reactivity and mechanistic pathways of this compound can be developed, providing fundamental insights that are crucial for its application in various fields of chemical research.

Emerging Research Frontiers and Future Directions for 3 Bromo 4 Nitrobenzene 1 Sulfonamide

Development of Novel Synthetic Strategies for Enhanced Efficiency

Traditional methods for the synthesis of substituted benzenesulfonamides often involve multi-step processes that can be inefficient and generate significant chemical waste. The future of synthesizing 3-Bromo-4-nitrobenzene-1-sulfonamide and its analogs lies in the development of more streamlined, efficient, and environmentally benign methodologies.

One promising avenue is the application of modern catalytic systems. For instance, the use of dual copper and visible light catalysis for the coupling of phenylsulfinic acid derivatives and aryl azides presents a green and economical method for forming the crucial S(O)2–N bond under redox-neutral conditions. nih.gov This approach avoids the use of genotoxic aromatic amines, which are common in traditional methods. nih.gov

Furthermore, advancements in C-H activation and functionalization could offer more direct routes to introduce the bromo and nitro groups onto the benzenesulfonamide (B165840) core, potentially reducing the number of synthetic steps. Research into novel brominating agents and catalytic systems, such as the use of N-bromosuccinimide (NBS) with lactic acid derivatives as halogen bond acceptors, demonstrates a move towards milder and more regioselective aromatic bromination. nsf.gov The development of catalytic sulfamoylation of alcohols using activated aryl sulfamates also points towards new strategies for creating diverse sulfonamide derivatives under mild conditions. nih.gov

The synthesis of polysubstituted nitrobenzene (B124822) derivatives is also a key area of development. Strategies such as the [3+3] annulation of Baylis-Hillman adducts are being explored to create complex nitroaromatic structures. researchgate.net The order of substituent introduction is critical in the synthesis of polysubstituted benzenes, and retrosynthetic analysis is a crucial tool in planning efficient synthetic routes. libretexts.org

Future synthetic strategies are likely to focus on:

Flow Chemistry: Continuous flow reactors can offer better control over reaction parameters, leading to higher yields, improved safety, and easier scalability.

Biocatalysis: The use of enzymes for specific transformations could lead to highly selective and environmentally friendly synthetic routes.

Mechanochemistry: Solvent-free or low-solvent reactions induced by mechanical force can reduce environmental impact and potentially access novel reactivity.

A comparison of traditional versus potential modern synthetic approaches is highlighted in the table below.

FeatureTraditional SynthesisEmerging Synthetic Strategies
Catalysis Often relies on stoichiometric reagents and harsh conditions.Employs catalytic amounts of transition metals (e.g., copper) or organic catalysts. nih.gov
Reaction Conditions May require high temperatures and pressures.Milder conditions, including room temperature and visible light irradiation. nih.govnsf.gov
Selectivity Can lead to mixtures of isomers, requiring extensive purification.Higher regioselectivity and stereoselectivity, reducing byproduct formation. nsf.gov
Environmental Impact Generates more chemical waste and uses hazardous reagents.Focus on green chemistry principles, such as atom economy and the use of less toxic reagents. nih.gov
Efficiency Often involves multiple, discrete steps.Aims for step-economy through tandem reactions and C-H functionalization.

Exploration of Undiscovered Biological Targets Beyond Established Ones

While sulfonamides are well-known for their antimicrobial properties and as inhibitors of carbonic anhydrases, the structural features of this compound suggest that its derivatives could interact with a broader range of biological targets. Future research will likely focus on exploring these uncharted territories to uncover novel therapeutic applications.

The presence of the nitro group, a known feature in various bioactive molecules, and the bromo substituent, which can engage in halogen bonding, provides a unique pharmacophore that could be tailored to interact with specific protein binding sites. High-throughput screening of this compound derivatives against diverse panels of enzymes and receptors could reveal unexpected biological activities.

Potential new areas of investigation include:

Kinase Inhibition: Many kinase inhibitors feature substituted aromatic rings. The scaffold of this compound could be elaborated to target specific kinases involved in cancer and inflammatory diseases.

Protease Inhibition: The sulfonamide group can act as a transition-state analog for certain proteases. Derivatives could be designed to target viral or bacterial proteases.

Ion Channel Modulation: The electronic properties of the substituted benzene (B151609) ring could allow for interactions with the pores of ion channels, leading to potential applications in neurological disorders.

Targeting Protein-Protein Interactions: The development of small molecules that can disrupt protein-protein interactions is a growing area of drug discovery. The rigid scaffold of this compound could serve as a starting point for designing such molecules.

The table below outlines potential novel biological targets and their therapeutic implications.

Potential Biological Target ClassTherapeutic AreaRationale for Exploration
Protein Kinases Oncology, ImmunologySubstituted aromatic scaffolds are common in kinase inhibitors.
Viral Proteases Infectious DiseasesThe sulfonamide moiety can mimic tetrahedral intermediates in peptide cleavage.
Ion Channels Neurology, CardiologyThe molecule's electronic and steric properties may allow for specific channel interactions.
Nuclear Receptors Endocrinology, MetabolismThe aromatic core can be functionalized to mimic endogenous ligands.
Epigenetic Targets Oncology, Genetic DiseasesThe scaffold could be adapted to inhibit enzymes like histone deacetylases or methyltransferases.

Integration of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the field of drug discovery and materials science. For a molecule like this compound, these computational tools can significantly accelerate the design-synthesis-test cycle.

AI and ML algorithms can be trained on large datasets of chemical structures and their associated biological activities or material properties. These trained models can then be used to:

Predict Biological Activity: By analyzing the structural features of this compound, AI models can predict its potential biological targets and off-target effects.

Optimize Lead Compounds: Once a lead compound is identified, ML algorithms can suggest modifications to the structure of this compound to improve its potency, selectivity, and pharmacokinetic properties.

De Novo Design: Generative AI models can design entirely new molecules based on the this compound scaffold with desired properties.

Predict Synthetic Routes: AI tools are being developed to predict the most efficient synthetic pathways for complex molecules, which could aid in the synthesis of novel derivatives.

The application of AI and ML in the context of this compound is summarized in the table below.

AI/ML ApplicationDescriptionPotential Impact
Quantitative Structure-Activity Relationship (QSAR) Develop predictive models that correlate the chemical structure of derivatives with their biological activity.Faster identification of potent and selective compounds.
Virtual Screening Computationally screen large libraries of virtual compounds based on the this compound scaffold against biological targets.Reduces the time and cost of experimental screening.
Generative Adversarial Networks (GANs) Generate novel molecular structures with optimized properties based on the core scaffold.Expands the chemical space of potential drug candidates.
Retrosynthesis Prediction Predict viable and efficient synthetic routes for novel derivatives.Streamlines the synthetic planning process.

Research into Supramolecular Chemistry and Self-Assembly of Derivatives

The field of supramolecular chemistry, which focuses on the non-covalent interactions between molecules, offers exciting opportunities for the application of this compound derivatives. The presence of hydrogen bond donors (the sulfonamide N-H) and acceptors (the nitro and sulfonyl oxygens), along with the potential for halogen bonding from the bromine atom and π-π stacking from the aromatic ring, makes this molecule an excellent building block for self-assembling systems.

Future research in this area could explore:

Crystal Engineering: The design and synthesis of crystalline materials with specific architectures and properties, such as porous materials for gas storage or separation.

Gelators: The development of low-molecular-weight gelators that can form gels in organic solvents or water, with potential applications in drug delivery and tissue engineering.

Liquid Crystals: The design of derivatives that exhibit liquid crystalline phases, which are important for display technologies and sensors.

Molecular Recognition: The use of derivatives as receptors for the selective binding of specific ions or small molecules.

The potential supramolecular interactions and resulting applications are outlined below.

Supramolecular InteractionPotential Application
Hydrogen Bonding Formation of gels, co-crystals, and liquid crystals.
Halogen Bonding Directional control in crystal engineering and molecular recognition.
π-π Stacking Organization of molecules in self-assembled monolayers and organic electronics.
Dipole-Dipole Interactions Influencing the packing of molecules in the solid state and the properties of liquid crystals.

Interdisciplinary Research Collaborations Involving this compound

The full potential of this compound can only be realized through collaborations that bridge different scientific disciplines. The complexity of modern scientific challenges requires a multifaceted approach, bringing together experts from various fields.

Future research on this compound will likely involve collaborations between:

Synthetic Organic Chemists and Chemical Engineers: To develop and scale up efficient and sustainable synthetic processes.

Medicinal Chemists and Biologists: To design and evaluate new therapeutic agents based on the this compound scaffold.

Materials Scientists and Physicists: To explore the use of derivatives in the development of new functional materials.

Computational Chemists and Data Scientists: To apply AI and ML tools for the prediction of properties and the design of new compounds.

An example of a potential interdisciplinary project could be the development of a drug delivery system where a derivative of this compound acts as a self-assembling gelator to encapsulate a therapeutic agent. This would require expertise in organic synthesis, supramolecular chemistry, pharmacology, and materials science.

The table below illustrates potential interdisciplinary collaborations and their research goals.

Collaborating DisciplinesResearch Goal
Organic Chemistry & Chemical EngineeringDevelopment of a continuous flow synthesis process for this compound.
Medicinal Chemistry & Molecular BiologyDesign and synthesis of derivatives as selective inhibitors of a specific cancer-related enzyme.
Materials Science & Condensed Matter PhysicsInvestigation of the electronic properties of self-assembled thin films for sensor applications.
Computational Chemistry & PharmacologyUse of machine learning to predict the ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties of novel derivatives.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 3-Bromo-4-nitrobenzene-1-sulfonamide, and how can purity be optimized?

  • Synthesis : A multi-step approach is typical. Start with benzenesulfonamide derivatives, introducing bromine and nitro groups via electrophilic substitution. For bromination, use Br₂ in H₂SO₄ (controlled temperature to avoid over-substitution). Nitration requires HNO₃/H₂SO₄, with careful monitoring to prevent decomposition .
  • Purification : Recrystallization from ethanol/water mixtures improves purity. Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) or GC-MS. Purity >97% is achievable with iterative recrystallization .

Q. How should researchers characterize the structure of this compound?

  • Spectroscopy : Use ¹H/¹³C NMR to confirm substituent positions (e.g., deshielded aromatic protons near electron-withdrawing groups). IR spectroscopy identifies sulfonamide (S=O stretches ~1350-1150 cm⁻¹) and nitro (asymmetric stretch ~1520 cm⁻¹) groups .
  • X-ray Crystallography : For unambiguous confirmation, grow single crystals via slow evaporation in DMSO or DMF. Refinement with SHELXL (part of the SHELX suite) resolves bond angles and lattice parameters, critical for verifying regiochemistry .

Q. What solvent systems are suitable for reactivity studies of this compound?

  • Polar aprotic solvents (DMF, DMSO) enhance solubility for nucleophilic substitution reactions. For stability, avoid strong bases (risk of sulfonamide cleavage) or prolonged exposure to light (nitro group degradation) .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in cross-coupling reactions?

  • DFT Calculations : Use Gaussian or ORCA to model frontier molecular orbitals (HOMO/LUMO) and predict sites for Suzuki-Miyaura couplings. The bromine atom at position 3 is a prime target for Pd-catalyzed coupling due to its electrophilicity .
  • Transition State Analysis : Identify steric hindrance from the nitro group (position 4) using molecular mechanics (e.g., MM2 force fields). This explains reduced reactivity compared to non-nitrated analogs .

Q. How should researchers resolve contradictions in spectroscopic data during structural elucidation?

  • Case Example : If NMR shows unexpected splitting, consider dynamic effects (e.g., restricted rotation of the sulfonamide group) or paramagnetic impurities. Validate with variable-temperature NMR or alternative techniques like LC-NMR .
  • Multi-Method Cross-Verification : Combine X-ray data with high-resolution MS to resolve ambiguities. For instance, isotopic patterns in HRMS confirm molecular formula, ruling out isomeric impurities .

Q. What strategies mitigate decomposition during storage or experimental use?

  • Storage : Store under inert gas (argon) at –20°C in amber vials to prevent photodegradation. Conduct accelerated stability studies (40°C/75% RH for 4 weeks) to assess shelf life .
  • In Situ Monitoring : Use Raman spectroscopy during reactions to detect nitro group reduction or sulfonamide hydrolysis in real time. Adjust pH or temperature promptly if degradation is observed .

Q. How does the nitro group influence the compound’s electronic properties in drug discovery contexts?

  • Electron-Withdrawing Effects : The nitro group at position 4 decreases electron density on the benzene ring, enhancing sulfonamide’s acidity (pKa ~3-4). This impacts binding to biological targets (e.g., carbonic anhydrase inhibitors) .
  • Metabolic Stability : Nitro groups are prone to enzymatic reduction. Use hepatic microsome assays (human/rat) to evaluate metabolic pathways and design derivatives with improved stability .

Methodological Notes

  • Safety : Handle with nitrile gloves and fume hoods; brominated nitroarenes may be mutagenic. Waste must be neutralized (e.g., NaHCO₃ for acidic byproducts) before disposal .
  • Data Reproducibility : Document reaction conditions meticulously (e.g., ramp rates during nitration). Use tools like LabArchives for electronic lab notebooks to ensure traceability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.